VB-201
VB-201
VB-201, also called CI-201, is a Toll-like receptor-2 (TLR-2) antagonist potentially for the treatment of atherosclerosis.
Brand Name:
Vulcanchem
CAS No.:
630112-41-3
VCID:
VC0546629
InChI:
InChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1
SMILES:
O=P(OC[C@H](OCCCCC(O)=O)COCCCCCCCCCCCCCCCC)([O-])OCC[N+](C)(C)C
Molecular Formula:
C29H60NO8P
Molecular Weight:
581.77
VB-201
CAS No.: 630112-41-3
Inhibitors
VCID: VC0546629
Molecular Formula: C29H60NO8P
Molecular Weight: 581.77
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 630112-41-3 |
---|---|
Product Name | VB-201 |
Molecular Formula | C29H60NO8P |
Molecular Weight | 581.77 |
IUPAC Name | (R)-2-(4-carboxybutoxy)-3-(hexadecyloxy)propyl (2-(trimethylammonio)ethyl) phosphate |
Standard InChI | InChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1 |
Standard InChIKey | JGGNOCUEWOGWPL-MUUNZHRXSA-N |
SMILES | O=P(OC[C@H](OCCCCC(O)=O)COCCCCCCCCCCCCCCCC)([O-])OCC[N+](C)(C)C |
Appearance | Solid powder |
Description | VB-201, also called CI-201, is a Toll-like receptor-2 (TLR-2) antagonist potentially for the treatment of atherosclerosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CI-201, VB-201, CI 201; VB 201, CI201; VB201 |
Reference | 1: Mendel I, Feige E, Yacov N, Salem Y, Levi I, Propheta-Meiran O, Shoham A, Ishai E, George J, Harats D, Breitbart E. VB-201, an oxidized phospholipid small molecule, inhibits CD14- and Toll-like receptor-2-dependent innate cell activation and constrains atherosclerosis. Clin Exp Immunol. 2014 Jan;175(1):126-37. doi: 10.1111/cei.12212. PubMed PMID: 24116867; PubMed Central PMCID: PMC3898561. 2: Feige E, Yacov N, Salem Y, Levi I, Mendel I, Propheta-Meiran O, Shoham A, Hait-Darshan R, Polonsky O, George J, Harats D, Breitbart E. Inhibition of monocyte chemotaxis by VB-201, a small molecule lecinoxoid, hinders atherosclerosis development in ApoE⁻/⁻ mice. Atherosclerosis. 2013 Aug;229(2):430-9. doi: 10.1016/j.atherosclerosis.2013.06.005. PubMed PMID: 23880199. 3: Mendel I, Shoham A, Propheta-Meiran O, Ishai E, Halperin G, Feige E, Breitbart E. A Lecinoxoid, an oxidized phospholipid small molecule, constrains CNS autoimmune disease. J Neuroimmunol. 2010 Sep 14;226(1-2):126-35. doi: 10.1016/j.jneuroim.2010.06.011. PubMed PMID: 20663571. 4: Mendel I, Yacov N, Shoham A, Ishai E, Breitbart E. Treatment with Oxidized Phospholipids Directly Inhibits Nonalcoholic Steatohepatitis and Liver Fibrosis Without Affecting Steatosis. Dig Dis Sci. 2016 Sep;61(9):2545-53. doi: 10.1007/s10620-016-4159-5. PubMed PMID: 27074921; PubMed Central PMCID: PMC4980417. 5: Feige E, Mendel I, George J, Yacov N, Harats D. Modified phospholipids as anti-inflammatory compounds. Curr Opin Lipidol. 2010 Dec;21(6):525-9. doi: 10.1097/MOL.0b013e32833f2fcb. Review. PubMed PMID: 20827191. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume